2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyropanoic acid involves the iodination of a benzene ring followed by the introduction of butanamido and butanoic acid groups. The reaction typically starts with the iodination of 2,4,6-triiodophenol, followed by the formation of an amide bond with butanoyl chloride. The final step involves the esterification of the resulting compound with butanoic acid .
Industrial Production Methods: Industrial production of tyropanoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tyropanoic acid undergoes various chemical reactions, including:
Oxidation: The iodine atoms in tyropanoic acid can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove iodine atoms, altering its radiocontrast properties.
Substitution: The iodine atoms can be substituted with other halogens or functional groups to modify its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products:
Oxidation: Oxidized derivatives of tyropanoic acid with altered iodine content.
Reduction: Reduced forms of tyropanoic acid with fewer iodine atoms.
Substitution: Substituted derivatives with different halogens or functional groups.
Scientific Research Applications
Tyropanoic acid has several scientific research applications, including:
Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and molecular structures.
Biology: Employed in biological imaging to visualize organs and tissues, particularly the gallbladder and bile ducts.
Medicine: Utilized in diagnostic imaging to detect gallstones and other abnormalities in the biliary system.
Industry: Applied in the development of new radiocontrast agents and imaging technologies.
Mechanism of Action
Tyropanoic acid exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms. When injected into the body, it is rapidly excreted into the bile, where it accumulates in the gallbladder. The iodine atoms absorb X-rays, creating a contrast image that highlights the gallbladder and bile ducts. This mechanism allows for the accurate diagnosis of gallstones and other biliary system disorders .
Comparison with Similar Compounds
Iopanoic acid: Another radiocontrast agent used in cholecystography, containing three iodine atoms.
Diatrizoic acid: A radiocontrast agent used in various imaging techniques, containing iodine atoms.
Iohexol: A non-ionic radiocontrast agent used in computed tomography (CT) imaging.
Comparison:
Tyropanoic acid vs. Iopanoic acid: Both compounds are used in cholecystography and contain three iodine atoms. tyropanoic acid has a different chemical structure, which may affect its pharmacokinetics and imaging properties.
Tyropanoic acid vs. Diatrizoic acid: While both are radiocontrast agents, diatrizoic acid is used in a broader range of imaging techniques. Tyropanoic acid is more specific to cholecystography.
Tyropanoic acid vs. Iohexol: Iohexol is a non-ionic agent, making it less likely to cause adverse reactions compared to the ionic tyropanoic acid.
Tyropanoic acid remains a valuable compound in diagnostic imaging, particularly for its role in cholecystography. Its unique chemical structure and properties make it an essential tool in medical diagnostics and scientific research.
Properties
IUPAC Name |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXVLQZFAUUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048269 | |
Record name | Tyropanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>187 | |
Record name | Tyropanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
slightly water soluble | |
Record name | Tyropanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27293-82-9, 7246-21-1 | |
Record name | α-Ethyl-2,4,6-triiodo-3-[(1-oxobutyl)amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27293-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyropanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyropanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyropanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tyropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROPANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F05V145YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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